molecular formula C23H19N5O5S B14120726 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide

5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B14120726
M. Wt: 477.5 g/mol
InChI Key: BSBFQXLQADBMBS-UHFFFAOYSA-N
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Description

5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a pyrimidinylsulfamoyl group, and a dihydropyridine core, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide: shares similarities with other dihydropyridine derivatives and sulfonamide-containing compounds.

    Dihydropyridine derivatives: These compounds are known for their calcium channel blocking activity and are used in the treatment of cardiovascular diseases.

    Sulfonamide-containing compounds: These compounds are widely studied for their antibacterial and enzyme inhibitory properties

Uniqueness

The uniqueness of 5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C23H19N5O5S

Molecular Weight

477.5 g/mol

IUPAC Name

4-oxo-5-phenylmethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyridine-2-carboxamide

InChI

InChI=1S/C23H19N5O5S/c29-20-13-19(26-14-21(20)33-15-16-5-2-1-3-6-16)22(30)27-17-7-9-18(10-8-17)34(31,32)28-23-24-11-4-12-25-23/h1-14H,15H2,(H,26,29)(H,27,30)(H,24,25,28)

InChI Key

BSBFQXLQADBMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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